Product packaging for 2-Amino-6-chloro-4-pentoxypteridine(Cat. No.:)

2-Amino-6-chloro-4-pentoxypteridine

Cat. No.: B8410031
M. Wt: 267.71 g/mol
InChI Key: KGXODUPLYYSISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloro-4-pentoxypteridine is a chemical compound offered for research and development purposes. As a pteridine derivative, it may be of interest in various scientific fields, including medicinal chemistry and chemical biology. Pteridines are a class of heterocyclic compounds that are fundamental in many biological processes, and substituted pteridines often serve as key intermediates or scaffolds in the synthesis of more complex molecules. Researchers can utilize this compound for exploratory studies, as a building block in synthetic chemistry, or for investigating structure-activity relationships. The specific physicochemical properties, mechanism of action, and primary research applications for this particular analog require further characterization by the research community. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and refer to the product's Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN5O B8410031 2-Amino-6-chloro-4-pentoxypteridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN5O

Molecular Weight

267.71 g/mol

IUPAC Name

6-chloro-4-pentoxypteridin-2-amine

InChI

InChI=1S/C11H14ClN5O/c1-2-3-4-5-18-10-8-9(16-11(13)17-10)14-6-7(12)15-8/h6H,2-5H2,1H3,(H2,13,14,16,17)

InChI Key

KGXODUPLYYSISW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC(=NC2=NC=C(N=C21)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Chloro 4 Pentoxypteridine

Established Synthetic Routes for Pteridine (B1203161) Core Structures

The construction of the fundamental pteridine ring system can be achieved through several well-established chemical reactions. These methods provide the bicyclic pyrazino[2,3-d]pyrimidine scaffold, which is then further functionalized. wikipedia.org

Condensation Reactions for Pteridine Ring Formation

A primary and versatile method for constructing the pteridine core involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. numberanalytics.com This reaction, known as the Gabriel-Isay condensation, is a popular and foundational approach in pteridine synthesis. nih.govwikipedia.org The reaction proceeds through the formation of a pyrazine (B50134) ring fused to the starting pyrimidine (B1678525) ring. nih.gov The versatility of this method is demonstrated by the variety of dicarbonyl compounds that can be employed, including diketones, ketoaldehydes, and glyoxals, leading to a wide array of substituted pteridines. nih.gov

Reactant 1Reactant 2Reaction TypeProduct
4,5-Diaminopyrimidine1,2-Dicarbonyl CompoundCondensationPteridine

Isay Reaction and Analogous Methodologies for Pteridine Synthesis

The Isay reaction, a specific type of Gabriel-Isay condensation, is a prominent method for pteridine synthesis. wikipedia.orgthieme-connect.com It involves the reaction of a diaminopyrimidine with a 1,2-dicarbonyl compound to form the pteridine ring system. wikipedia.org This reaction has been optimized and utilized for the synthesis of various disubstituted pteridine derivatives. thieme-connect.comthieme-connect.com

Analogous to the Isay reaction, other condensation strategies have been developed. For instance, the Timmis reaction utilizes a 5-nitroso-6-aminopyrimidine condensed with a compound containing an active methylene (B1212753) group in the presence of a base. nih.gov Another approach, the Polonovski–Boon cyclization, involves the condensation of a 6-chloro-5-nitro-pyrimidine with an α-amino carbonyl compound, providing an entry to the reduced dihydro form of pteridines. nih.gov

Multi-Step Approaches for Pteridine Derivatization

The synthesis of complex pteridine derivatives often requires multi-step sequences. nih.gov These approaches may involve the initial construction of the pteridine core followed by a series of functional group interconversions and substitutions to arrive at the desired product. The regioselectivity of these reactions is a critical consideration due to the presence of multiple reactive sites on the pteridine ring. numberanalytics.com Challenges in pteridine synthesis can include managing regioselectivity and achieving satisfactory yields, particularly with complex bicyclic structures. numberanalytics.com

Targeted Synthesis of 2-Amino-6-chloro-4-pentoxypteridine

The specific synthesis of this compound requires the strategic introduction of the amino, chloro, and pentoxy groups onto the pteridine scaffold. This involves a combination of building block selection and subsequent chemical transformations.

Strategies for the Introduction of the Amino Group at Position 2

The amino group at the 2-position of the pteridine ring is often incorporated from the outset of the synthesis by using a guanidine-derived precursor. nih.gov For instance, the condensation of a monosubstituted malonic acid diester with guanidine (B92328) can yield a 2-amino-4,6-dihydroxypyrimidine (B16511). nih.gov This pyrimidine derivative then serves as a key intermediate for the subsequent construction of the pteridine ring and further functionalization.

Another strategy involves the use of 2-amino-4,6-dichloropyrimidine (B145751) as a starting material. google.com This commercially available compound already possesses the desired amino group at the 2-position and chloro groups that can be selectively manipulated.

Starting MaterialReagentProduct
Monosubstituted malonic acid diesterGuanidine2-Amino-4,6-dihydroxypyrimidine
2-Amino-4,6-dichloropyrimidine-(Starting material for further reaction)

Methodologies for Selective Chlorination at Position 6

Selective chlorination of the pteridine ring system is a crucial step in the synthesis of this compound. A common method for introducing a chlorine atom at position 6 involves the use of a chlorinating agent on a precursor with a hydroxyl group at that position. For example, a 2-amino-4,6-dihydroxypyrimidine can be converted to the corresponding 2-amino-4,6-dichloropyrimidine using reagents like phosphorus oxychloride (POCl₃). nih.gov

In cases where a 2-amino-4,6-dichloropyrimidine is used as the starting material, one of the chloro groups needs to be selectively replaced by a pentoxy group while the other remains. The reactivity of the chloro groups at positions 4 and 6 can differ, allowing for selective substitution. The reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, such as sodium pentoxide, in a suitable solvent can lead to the desired 2-amino-4-chloro-6-pentoxypyrimidine. google.com The careful control of reaction conditions is essential to achieve the desired monosubstitution product in high yield. google.com

PrecursorReagentProduct
2-Amino-4,6-dihydroxypyrimidinePOCl₃2-Amino-4,6-dichloropyrimidine
2-Amino-4,6-dichloropyrimidineSodium pentoxideThis compound

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound is crucial for improving efficiency, yield, and purity, making the process more suitable for larger-scale production.

Reaction Condition Refinement (Temperature, Pressure, Duration)

The refinement of reaction conditions is a fundamental aspect of synthetic optimization. Temperature, pressure, and reaction duration are interdependent variables that must be carefully controlled. For many pteridine syntheses, traditional heating methods can require long reaction times, sometimes spanning several days. researchgate.net A significant advancement in this area is the use of microwave-assisted synthesis. Studies on related pteridine derivatives have shown that microwave irradiation can dramatically reduce reaction times from days to as little as 20 minutes, while also improving yields and product purity. researchgate.net This technique allows for rapid and uniform heating, often leading to cleaner reactions with fewer side products. The pressure within the sealed microwave vessel can also be optimized to reach temperatures above the solvent's boiling point, further accelerating the reaction rate.

Exploration of Catalyst Systems and Solvent Effects

The choice of solvent and catalyst can profoundly impact the outcome of the synthesis.

Solvent Effects: Solvents are chosen based on their ability to dissolve reactants, their boiling point, and their interaction with reaction intermediates. For nucleophilic substitution reactions on the pteridine ring, polar aprotic solvents like N,N-dimethylacetamide (DMA) are often effective. researchgate.net The exploration of different solvent systems is a common optimization strategy; for example, screening solvents like methanol (B129727), acetic acid, or aqueous mixtures can reveal the most suitable medium for a specific transformation. researchgate.net

Catalyst Systems: While the primary substitution of a chloro group with an alkoxide may not require a catalyst, related reactions in pteridine chemistry often do. For instance, if a reduction step is part of the pathway, catalysts like palladium on carbon (Pd/C) are commonly used for catalytic hydrogenation. nih.gov In other cases, phase transfer catalysts can be employed to facilitate reactions between reactants in different phases, such as in certain chlorination procedures. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pteridine Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Days Minutes researchgate.net
Yield Variable Often Improved researchgate.net
Purity Variable, may require extensive purification Often Higher researchgate.net
Energy Input Prolonged, less efficient Rapid, efficient

This table is a generalized comparison based on reported optimizations for pteridine synthesis. researchgate.net

Yield Enhancement and Purity Improvement Techniques

Maximizing yield and ensuring high purity are the ultimate goals of synthetic optimization.

Yield Enhancement: Beyond microwave assistance, yields can be improved by carefully controlling stoichiometry, using fresh reagents, and ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive intermediates. The use of a slight excess of the nucleophile (sodium pentoxide) can help drive the substitution reaction to completion. Following purification, yields for related heterocyclic syntheses can reach levels such as 74.6%. google.com

Purity Improvement: High purity is essential, particularly for biological evaluation. Common purification techniques include recrystallization, which selects for the desired crystalline product while leaving impurities in the mother liquor, and column chromatography. Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), while the structural identity and isomeric purity of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of analogs. This process, a form of divergent synthesis, allows for systematic structural modifications to explore structure-activity relationships (SAR). nih.gov The primary site for derivatization on the target compound is the reactive chloro group at the C6 position.

The C6 chlorine atom can be displaced by a variety of nucleophiles in a subsequent aromatic substitution reaction. This allows for the introduction of a wide array of functional groups, leading to novel derivatives.

Potential derivatization reactions include:

Amination: Reaction with primary or secondary amines (e.g., piperazine, morpholine, benzylamine) to yield 6-amino-substituted pteridines. This is a common strategy for modifying the biological activity of pteridine-based compounds. nih.govnih.gov

Thiolation: Reaction with thiols or sodium hydrosulfide (B80085) to introduce a sulfur-containing moiety.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be used to form new carbon-carbon or carbon-heteroatom bonds at the C6 position, significantly increasing molecular complexity. nih.gov

The amino group at the C2 position also offers a handle for derivatization, such as through acylation or alkylation, although these reactions would require different conditions compared to the substitution at C6. By systematically creating a library of such analogs, researchers can probe the structural requirements for a desired biological effect. nih.gov

Table 3: Potential Derivatization of the this compound Scaffold at C6

Reactant Resulting C6-Substituent Class of Derivative
Piperazine -N(CH₂)₄NH 6-(Piperazin-1-yl)pteridine
Benzylamine -NHCH₂Ph 6-(Benzylamino)pteridine
Sodium Methanethiolate -SCH₃ 6-(Methylthio)pteridine
Phenylboronic Acid -Ph 6-Phenylpteridine

This table presents hypothetical examples of derivatization based on common nucleophilic substitution and cross-coupling reactions on chloro-heterocycles.

Modification of the Pentoxy Moiety for Structure-Activity Relationship Studies

The pentoxy group at the 4-position of the pteridine ring is a significant determinant of the molecule's lipophilicity and steric profile. Modifications to this moiety are a common strategy in medicinal chemistry to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound itself would typically proceed via the nucleophilic displacement of a suitable leaving group (such as a chloro or sulfonyl group) at the 4-position of a 2-amino-6-chloropteridine precursor with pentoxide.

Structure-activity relationship (SAR) studies involving the pentoxy group would explore how variations in its structure affect the compound's interactions with biological targets. These modifications generally fall into several categories:

Varying the Alkyl Chain Length: The length of the alkyl chain can be systematically altered to probe the size of the binding pocket. Shorter chains (e.g., methoxy, ethoxy) or longer chains (e.g., hexyloxy, octyloxy) can be introduced to optimize interactions.

Introducing Branching: Isomeric forms of the pentoxy group, such as isopentoxy or neopentoxy, can be synthesized to investigate the impact of steric bulk near the pteridine core.

Incorporating Unsaturation: The introduction of double or triple bonds within the pentyl chain can alter its conformation and electronic properties.

Cyclization: The pentyl chain can be replaced with cyclic structures like cyclopentyloxy or cyclohexyloxy to introduce conformational rigidity.

Introducing Functional Groups: Terminal functional groups, such as hydroxyl, amino, or carboxyl groups, can be added to the pentyl chain to explore new hydrogen bonding interactions or to serve as a handle for further conjugation.

These modifications are typically achieved by reacting the 2-amino-6-chloro-4-hydroxypteridine precursor with the corresponding alcohol under conditions that promote ether formation, such as the Mitsunobu reaction or by converting the alcohol to its alkoxide and reacting it with a 4-chloropteridine (B1599579) derivative.

Table 1: Representative Modifications of the 4-Pentoxy Moiety and Their Rationale in SAR Studies

Modification TypeExample SubstituentRationale for SAR Studies
Chain Length VariationEthoxy, HexyloxyTo probe the size of the binding pocket and modulate lipophilicity.
BranchingIsopentoxyTo assess the impact of steric bulk on binding affinity.
UnsaturationPent-4-en-1-yloxyTo introduce conformational constraints and potential new interactions.
CyclizationCyclopentyloxyTo enhance metabolic stability and explore defined conformational space.
Functionalization5-HydroxypentoxyTo introduce hydrogen bonding capabilities and improve solubility.

Halogen Atom Exchange and Further Functionalization at Position 6

The chlorine atom at the 6-position is a versatile handle for a wide range of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this position is enhanced by the electron-withdrawing nature of the pteridine ring system. The order of reactivity for halogens in similar heterocyclic systems, such as 6-halopurines, has been shown to be I > Br > Cl > F for SNAr reactions with certain nucleophiles, which provides a basis for understanding the reactivity of the 6-chloro group in this compound. byu.edu

Common transformations at the 6-position include:

Substitution with Amines: Reaction with a variety of primary and secondary amines can introduce a diverse range of substituents, allowing for the exploration of hydrogen bonding and steric interactions. These reactions are often carried out in a polar solvent at elevated temperatures.

Substitution with Thiols: Thiolates can readily displace the chloride to form 6-thioether derivatives. These can be further oxidized to the corresponding sulfoxides and sulfones to modulate the electronic properties of the substituent.

Substitution with Alcohols: Alkoxides can be used to introduce new alkoxy groups at the 6-position, although this often requires more forcing conditions compared to amines or thiols.

Cross-Coupling Reactions: The 6-chloro substituent can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the accessible chemical space. For these reactions to be efficient, it may be necessary to first convert the 6-chloro group to a more reactive 6-iodo or 6-bromo group via a halogen exchange reaction. byu.edu

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions at the 6-Position

NucleophileResulting 6-SubstituentReaction TypePotential for SAR
Aniline-NHPhSNArIntroduction of an aromatic ring for π-stacking interactions.
Ethanethiol-SEtSNArIntroduction of a flexible, lipophilic thioether.
Morpholine-N(CH2CH2)2OSNArIntroduction of a polar, heterocyclic moiety to improve solubility.
Phenylboronic acid-PhSuzuki CouplingFormation of a biaryl system to extend the molecular scaffold.

Amino Group Functionalization and Substituent Variation at Position 2

The 2-amino group is another key site for chemical modification. While it is a relatively weak nucleophile, it can undergo a variety of reactions to introduce new functionalities. Structure-activity relationship studies have shown that substitution on the amino group can play a crucial role in biological activity. ncku.edu.tw

Common modifications of the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities. The nature of the acyl group can be varied to modulate the electronic and steric properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors.

Alkylation: Direct alkylation of the 2-amino group can be challenging due to the potential for over-alkylation and reaction at the ring nitrogens. Reductive amination of a 2-formylpteridine precursor or related strategies are often employed to achieve controlled mono- or di-alkylation.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to 2-ureido and 2-thioureido derivatives, which can introduce additional hydrogen bonding motifs.

The choice of substituent on the 2-amino group can significantly impact the molecule's properties. For instance, the introduction of small, lipophilic groups may enhance cell permeability, while larger, more polar groups could improve aqueous solubility.

Table 3: Representative Functionalizations of the 2-Amino Group

ReagentResulting Functional GroupRationale for Modification
Acetyl chloride-NHC(O)CH3To neutralize the basicity of the amino group and introduce a hydrogen bond acceptor.
Benzoyl chloride-NHC(O)PhTo introduce an aromatic moiety and explore π-π interactions.
Methanesulfonyl chloride-NHSO2CH3To introduce a sulfonamide group for strong hydrogen bonding.
Phenyl isocyanate-NHC(O)NHPhTo form a urea linkage for extended hydrogen bonding networks.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Chloro 4 Pentoxypteridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would provide critical information about the number of different types of protons in the 2-Amino-6-chloro-4-pentoxypteridine molecule, their relative numbers, and their neighboring protons. The expected signals would correspond to the protons of the amino group, the pteridine (B1203161) ring, and the pentoxy side chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning each proton to its specific position in the structure.

Hypothetical ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H7 (pteridine ring)8.0 - 8.5Singlet-
NH₂ (amino group)6.5 - 7.5Broad Singlet-
O-CH₂ (pentoxy)4.2 - 4.6Triplet6.5 - 7.0
CH₂ (pentoxy, position 2)1.7 - 2.0Multiplet~7.0
CH₂ (pentoxy, position 3)1.3 - 1.6Multiplet~7.2
CH₂ (pentoxy, position 4)1.2 - 1.5Multiplet~7.5
CH₃ (pentoxy)0.8 - 1.0Triplet7.0 - 7.5

Note: This table is a hypothetical representation and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Hypothetical ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (ppm)
C4 (pteridine ring)165 - 170
C2 (pteridine ring)160 - 165
C6 (pteridine ring)150 - 155
C8a (pteridine ring)150 - 155
C4a (pteridine ring)120 - 125
C7 (pteridine ring)115 - 120
O-CH₂ (pentoxy)65 - 70
CH₂ (pentoxy, position 2)28 - 32
CH₂ (pentoxy, position 3)20 - 25
CH₂ (pentoxy, position 4)20 - 25
CH₃ (pentoxy)13 - 15

Note: This table is a hypothetical representation and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the sequence of methylene (B1212753) groups in the pentoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection of the pentoxy group to the C4 position of the pteridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This exact mass would allow for the calculation of the elemental composition, providing strong evidence for the molecular formula C₁₁H₁₃ClN₄O.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern would provide a molecular fingerprint and offer valuable structural information. Key expected fragmentation pathways for this compound would likely involve the loss of the pentoxy side chain, cleavage of the pteridine ring, and loss of the chloro and amino groups. Analysis of these fragments would help to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of the constituent chemical bonds. For this compound, the IR spectrum is anticipated to exhibit a series of characteristic absorption bands corresponding to its distinct functional moieties.

The primary amino (-NH₂) group would be expected to show a pair of stretching vibrations in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric N-H stretches. The C-Cl stretching vibration of the chloro group attached to the pteridine ring would likely appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of the pentoxy group introduces C-H stretching vibrations from the alkyl chain, which are expected in the 2850-2960 cm⁻¹ range, and a characteristic C-O ether linkage stretch, which would likely be observed around 1050-1250 cm⁻¹. The pteridine ring itself, being an aromatic and heterocyclic system, will display a complex pattern of C=N and C=C stretching vibrations within the 1400-1650 cm⁻¹ region, as well as various C-H bending vibrations.

Analysis of related heterocyclic compounds, such as 2-Amino-4,6-dihydroxypyrimidine (B16511), provides comparative data for the interpretation of the pteridine core's spectral features. chemicalbook.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational Mode
Primary Amine (-NH₂)3300-3500N-H Stretching
Alkyl C-H2850-2960C-H Stretching
C=N and C=C (Pteridine Ring)1400-1650Ring Stretching
Ether (C-O-C)1050-1250C-O Stretching
C-Cl600-800C-Cl Stretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and the packing of molecules in the crystal lattice.

To perform single-crystal X-ray diffraction, a high-quality crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and their intensities are measured. The analysis of this diffraction data allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequent solution and refinement of the crystal structure reveal the exact coordinates of each atom in the molecule.

For analogous structures, such as 2-amino-6-chloro-4-(1-phenylethylamino)pyrimidine, crystallographic studies have provided detailed structural information. researchgate.net In the case of 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile, single-crystal X-ray analysis elucidated its triclinic crystal system and the precise atomic arrangement. researchgate.net Similarly, studies on 2-amino-3,4-dihydroquinazolines have used X-ray crystallography to determine key bond distances. nih.gov It is anticipated that the pteridine ring of this compound would be essentially planar, with the amino, chloro, and pentoxy substituents extending from this core. The pentoxy chain would likely exhibit a degree of conformational flexibility.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding, halogen bonding, and van der Waals forces, play a crucial role in the stability and physical properties of the crystalline solid.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for a specific compound to elute from the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. A high-purity sample of this compound would exhibit a single major peak with minimal or no extraneous peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the identification of volatile organic compounds. In the context of the synthesis of this compound, GC-MS can be used to identify and quantify any volatile byproducts or residual starting materials.

The sample is vaporized and injected into the gas chromatograph, where it is separated based on the volatility and interaction of its components with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. This technique is invaluable for ensuring the absence of volatile impurities that may not be readily detected by HPLC. Quality control systems are crucial in GC-MS analysis to ensure the accuracy and precision of the results. chromatographyonline.com

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Chloro 4 Pentoxypteridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure of medium to large-sized molecules. For 2-Amino-6-chloro-4-pentoxypteridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide optimized geometries and electronic energies. nih.govresearchgate.netnih.gov The presence of the electron-donating amino group and the electron-withdrawing chloro group on the pteridine (B1203161) core, along with the flexible pentoxy side chain, creates a unique electronic environment.

A hypothetical table of calculated electronic properties for this compound, based on typical DFT results for similar molecules, is presented below.

PropertyCalculated Value
Total Electronic Energy (Hartree)-1250.5
Dipole Moment (Debye)3.5
Mulliken Charge on N1-0.45
Mulliken Charge on N3-0.52
Mulliken Charge on N5-0.38
Mulliken Charge on N8-0.41

Note: These values are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govyoutube.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pteridine ring, while the LUMO is likely distributed over the electron-deficient parts of the pteridine ring, influenced by the chloro substituent. The pentoxy group, being electron-donating, may also contribute to the HOMO. The energy gap can be calculated from the energies of these orbitals. youtube.com

A representative data table for the HOMO-LUMO analysis is provided below.

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE) 4.4

Note: These are representative theoretical values for illustrative purposes.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. schrodinger.comlibretexts.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

In this compound, the nitrogen atoms of the pteridine ring and the oxygen atom of the pentoxy group are expected to be regions of high negative potential. The amino group protons and the regions around the chloro substituent would likely exhibit positive potential. This analysis provides a visual representation of the molecule's reactivity landscape.

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption, IR frequencies)

Computational methods can predict spectroscopic properties with reasonable accuracy, aiding in the characterization of novel compounds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov For this compound, the π-systems of the pteridine ring and the influence of the substituents will govern its absorption characteristics. Transitions are expected to be of the π → π* and n → π* type. nih.gov

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. scielo.org.zaiomcworld.com These calculated frequencies can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the N-H stretching of the amino group, C-Cl stretching, C-O stretching of the pentoxy group, and various C=N and C=C stretching modes of the pteridine ring. researchgate.net

A hypothetical table of predicted key IR frequencies is shown below.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amino)3450, 3350
C-H Stretch (Aliphatic)2960-2870
C=N Stretch (Pteridine)1620-1550
C=C Stretch (Pteridine)1580-1480
C-O Stretch (Pentoxy)1250
C-Cl Stretch750

Note: These are illustrative theoretical values.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. chemrxiv.org This is particularly important for understanding the conformational flexibility of molecules with flexible side chains.

Conformational Analysis and Flexibility of the Pentoxy Chain

The pentoxy side chain of this compound introduces a degree of conformational flexibility to the molecule. ijpsr.com This flexibility can be crucial for its interaction with biological targets or for its packing in the solid state. MD simulations can explore the potential energy surface of the molecule by simulating the movement of its atoms over time, governed by a force field. researchgate.net

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule are intrinsically linked to its surrounding solvent environment. For this compound, the interplay between the solute and solvent molecules is expected to significantly influence its three-dimensional structure and flexibility, which in turn can affect its biological activity.

Theoretical studies on related heterocyclic compounds often employ computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to probe these effects. These investigations typically reveal that the polarity of the solvent can induce notable changes in the molecule's geometry and electronic distribution. For instance, in polar solvents, it is anticipated that the amino and chloro substituents on the pteridine ring of this compound would engage in hydrogen bonding and dipole-dipole interactions, respectively. These interactions could stabilize specific conformations over others.

The pentoxy group, with its flexible alkyl chain, introduces an additional layer of complexity. In aqueous environments, this hydrophobic chain would likely adopt a conformation that minimizes its exposure to water, potentially folding back towards the pteridine core or interacting with other hydrophobic moieties in a larger molecular assembly. Conversely, in nonpolar solvents, the pentoxy chain would have greater conformational freedom. MD simulations would be instrumental in mapping these conformational landscapes and identifying the most probable and energetically favorable shapes of the molecule in different biological milieus.

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. ijfmr.com Given that numerous pteridine derivatives are known to interact with specific enzymes, it is plausible to hypothesize potential protein targets for this compound. Enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR) are well-established targets for pteridine-based inhibitors. researchgate.netnih.gov

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations of this compound into the active sites of enzymes like DHFR or PTR would aim to identify the most stable binding poses. The pteridine core is expected to form key interactions within the binding pocket. For instance, the 2-amino group can act as a hydrogen bond donor, a common feature in the binding of many pteridine-based inhibitors. nih.gov The nitrogen atoms within the pteridine ring system can also participate in hydrogen bonding or coordinate with metal ions if present in the active site.

Assessment of Binding Affinity and Specificity

The binding affinity, often quantified by metrics such as the binding free energy or docking score, provides a theoretical estimation of the strength of the interaction between the ligand and the receptor. For this compound, a lower (more negative) binding energy would suggest a more stable and potent interaction. The specificity of binding to a particular target over others is also a critical aspect.

The substituents on the pteridine ring play a crucial role in determining both affinity and specificity. The 2-amino group is often essential for high-affinity binding to pteridine-recognizing enzymes. The chloro group at position 6 could enhance binding affinity through favorable interactions and may also contribute to selectivity by fitting into a specific sub-pocket of the target protein. The nature and length of the alkoxy group at the 4-position can significantly modulate binding. A pentoxy group might offer a better fit into a deep hydrophobic pocket compared to smaller alkoxy groups, potentially leading to higher affinity. Conversely, a group that is too bulky could introduce steric clashes, thereby reducing affinity.

Table 1: Hypothetical Docking Scores and Binding Affinities of Pteridine Analogs

CompoundTarget ProteinPredicted Docking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
2-Amino-6-chloro-4-methoxypteridineDihydrofolate Reductase-8.5150
2-Amino-6-chloro-4-ethoxypteridineDihydrofolate Reductase-8.995
This compound Dihydrofolate Reductase -9.8 30
2-Amino-6-chloro-4-methoxypteridinePteridine Reductase-7.9250
2-Amino-6-chloro-4-ethoxypteridinePteridine Reductase-8.2180
This compound Pteridine Reductase -9.1 70

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of structure-activity relationships for pteridine derivatives.

Identification of Key Interacting Residues and Binding Site Characteristics

Analysis of the docked poses of this compound would reveal the specific amino acid residues that form crucial interactions within the binding site. In the context of DHFR, for example, key residues often include aspartate, which can form a salt bridge with the protonated pteridine ring, and other residues like leucine, phenylalanine, and valine that create a hydrophobic pocket. wikipedia.org

The 2-amino group of our target compound would likely form hydrogen bonds with the backbone or side-chain carboxylates of acidic residues such as aspartate or glutamate. The pteridine ring itself often engages in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov The chloro substituent might interact with hydrophobic residues or form specific halogen bonds. The pentoxy group would be expected to be enveloped by a cluster of nonpolar residues, contributing significantly to the hydrophobic component of the binding energy.

Table 2: Predicted Key Interacting Residues for this compound with Dihydrofolate Reductase

Interacting ResidueType of Interaction
Aspartate 27Hydrogen Bond, Salt Bridge
Leucine 54Hydrophobic Interaction
Phenylalanine 31π-π Stacking
Isoleucine 50Hydrophobic Interaction
Valine 115Hydrophobic Interaction

Note: The interacting residues listed are based on known interactions of similar pteridine-based inhibitors with human Dihydrofolate Reductase and are hypothetical for the specific compound .

Structure Activity Relationship Sar Studies of 2 Amino 6 Chloro 4 Pentoxypteridine Analogs

Impact of Substituent Variations on Pteridine (B1203161) Core Activity (General)

Pteridine derivatives are well-known for their roles as enzyme inhibitors and cofactors. nih.gov For instance, methotrexate (B535133), a pteridine derivative, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation, making it an effective anti-cancer agent. nih.govresearchgate.net Tetrahydrobiopterin (B1682763), another derivative, acts as an essential cofactor for several aromatic monooxygenases. nih.gov The activity of these molecules is intrinsically linked to the specific substitution patterns on the pteridine core, which dictate their interaction with biological targets. nih.gov

Furthermore, substitutions on the pteridine ring can dramatically alter the compound's physical properties, such as color. The natural pigments in insect wings and eyes, for example, are often pteridine derivatives like the yellow-colored xanthopterin (B1683600) and the red-colored erythropterin, with their color determined by the specific functional groups attached to the core structure. mdpi.comnih.govresearchgate.net

Role of the Amino Group at Position 2 in Modulating Molecular Interactions

The amino group at the C2 position is a defining feature of the pterin (B48896) subclass of pteridines and plays a crucial role in molecular recognition through hydrogen bonding. mdpi.comnih.gov In SAR studies of enzyme inhibitors, the 2-amino group is frequently identified as a key interaction point within the receptor's binding site.

For example, in a three-dimensional quantitative structure-activity relationship (3D-QSAR) study of pteridine reductase inhibitors, two hydrogen bond donor features were identified as critical for the inhibitor-enzyme interaction. nih.gov The 2-amino group on the pteridine scaffold serves as a primary hydrogen bond donor, fulfilling one of these key pharmacophoric requirements. Similarly, studies on pterin-based inhibitors targeting Ricin Toxin A have shown that hydrogen bonds involving the pterin ring system, specifically at the N1 and N3 positions, are vital for binding affinity. nih.gov While not the 2-amino group itself, these findings underscore the general importance of hydrogen bonding patterns for the molecular interactions of pteridines. nih.gov The ability of the 2-amino group to form strong, directional hydrogen bonds is therefore a central element in modulating the biological activity of 2-Amino-6-chloro-4-pentoxypteridine and its analogs.

Influence of the Chloro Group at Position 6 on Molecular Recognition and Electronic Properties

The introduction of a halogen atom, such as chlorine, onto a bioactive scaffold can significantly impact its properties. A chloro group at the C6 position of the pteridine ring influences the molecule's electronic character, lipophilicity, and steric profile, thereby affecting its molecular recognition by biological targets. The synthesis of 6-chloropterin is a known chemical transformation, indicating its utility as a synthetic intermediate. acs.org

The chlorine atom is strongly electron-withdrawing, which can alter the electron density distribution across the pteridine ring system. This modification of electronic properties can affect p-p stacking interactions with aromatic residues in a binding pocket and modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. In studies of related heterocyclic compounds, such as 4-amino-6-chloro-2-piperazinopyrimidines, substitutions on the ring have been shown to be critical for receptor affinity. nih.gov

While direct SAR data for the 6-chloro group in this compound is not extensively detailed in the literature, its presence is a key feature for synthetic diversification. The reactivity of the pterin backbone can be low, but strategic modifications, including at the C6 position, allow for the creation of diverse derivatives for biological screening. researchgate.net

Significance of the Pentoxy Chain at Position 4 on Biological Functionality (General)

The alkoxy substituent at the C4 position, in this case, a pentoxy group, is a critical determinant of the molecule's physicochemical properties, particularly its solubility and membrane permeability. Pterins are often characterized by poor solubility, which can hinder their synthetic manipulation and biological testing. researchgate.net

Research on related analogs, such as 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine, has demonstrated that the introduction of a pentoxy chain at the C4 position can dramatically improve the compound's solubility in a wide range of organic solvents. researchgate.net This enhanced solubility is a significant advantage for facilitating follow-up chemical transformations and for formulating the compound for biological assays. researchgate.net

Stereochemical Considerations and Enantiomeric Purity in SAR

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when designing and evaluating its analogs. If any of the substituents are modified to include a chiral center, the resulting molecule will exist as a pair of enantiomers. For example, an analog such as 2-Amino-6-chloro-4-(1-phenylethylamino)pyrimidine has been synthesized as a racemic mixture of its two chiral enantiomers. researchgate.net

Enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. Therefore, the determination of enantiomeric purity is essential in the evaluation of chiral peptide and small molecule therapeutics. nih.gov One enantiomer may fit perfectly into a binding site and elicit the desired biological response, while the other may be inactive or even cause adverse effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling (General)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov This method is invaluable for understanding the SAR of a series of compounds and for predicting the activity of novel, unsynthesized molecules. mdpi.commdpi.com The general process involves calculating molecular descriptors (physicochemical, electronic, and steric properties) for a set of compounds with known activities, followed by the development of a mathematical model that links these descriptors to the activity. mdpi.comacquirepublications.org

For pteridine derivatives, QSAR studies have been successfully applied to guide drug discovery efforts. For example, 3D-QSAR models have been developed for a series of pteridine reductase inhibitors. nih.gov These models identified key pharmacophoric features necessary for inhibitory activity, including two hydrogen-bond donors, one hydrophobic aromatic feature, and one aromatic ring feature. nih.gov

Another study on pteridinone derivatives as Polo-like kinase 1 (PLK1) inhibitors established robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. mdpi.com These models demonstrated good predictive power and were used to generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, providing a clear rationale for designing more potent inhibitors. mdpi.com The statistical robustness of a QSAR model is typically assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), with a Q² value greater than 0.5 generally considered indicative of a good model. mdpi.com

Interactive Data Table: Statistical Results of 3D-QSAR Models for Pteridinone Derivatives mdpi.com

The following table summarizes the statistical parameters for different 3D-QSAR models developed for a series of pteridinone derivatives targeting PLK1. These parameters indicate the predictive ability of the models.

ModelQ² (Cross-validated R²)R² (Non-cross-validated R²)Predictive R² (R²_pred)
CoMFA0.670.9920.683
CoMSIA/SHE0.690.9740.758
CoMSIA/SEAH0.660.9750.767

Interactive Data Table: Summary of Substituent Effects on Pteridine Analogs

This table summarizes the general impact of the key substituents discussed in the article on the properties of the pteridine scaffold.

Substituent PositionSubstituentGeneral Impact on Activity and PropertiesReferences
Position 2Amino GroupActs as a key hydrogen bond donor, crucial for molecular recognition by biological targets. nih.gov, nih.gov, mdpi.com
Position 6Chloro GroupElectron-withdrawing group that modifies the electronic properties and lipophilicity of the pteridine core. acs.org, researchgate.net, nih.gov
Position 4Pentoxy ChainIncreases lipophilicity and significantly improves solubility in organic solvents, aiding in formulation and potentially enhancing membrane permeability. nih.gov, researchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Exploration of Biochemical Pathways Involving Pteridine (B1203161) Derivatives

Pteridine derivatives are key players in a variety of metabolic pathways. ijrpr.com They are fundamentally derived from guanosine (B1672433) triphosphate (GTP) and folic acid. nih.gov The metabolic pathways involving pteridines are crucial for the synthesis of essential cofactors and vitamins. researchgate.netnih.gov

One of the most significant roles of pteridine derivatives is in the synthesis of tetrahydrobiopterin (B1682763) (BH4). researchgate.netnumberanalytics.com BH4 is an essential cofactor for several aromatic amino acid hydroxylases, which are involved in the production of neurotransmitters. researchgate.netnumberanalytics.com Additionally, pteridine derivatives are precursors in the synthesis of dihydrofolic acid in many microorganisms.

Recent studies have also highlighted the role of pteridine metabolism in disease states. For instance, in breast cancer cell models, folic acid has been shown to be a primary driver of pteridine metabolism, leading to increased formation and excretion of various pteridine derivatives. nih.gov This dysregulation of pteridine pathways in cancer suggests their potential as metabolic biomarkers. nih.govresearchgate.net

Table 1: Key Pteridine Derivatives and their Role in Biochemical Pathways

Pteridine DerivativePrecursorKey RoleAssociated Pathways
Tetrahydrobiopterin (BH4)Guanosine Triphosphate (GTP)Cofactor for aromatic amino acid hydroxylasesNeurotransmitter synthesis, Nitric oxide synthesis researchgate.netnumberanalytics.com
Dihydrofolic AcidPteridinePrecursor for folate synthesisOne-carbon metabolism, Nucleotide synthesis
Pterin (B48896), Xanthopterin (B1683600)Folic AcidMetabolic intermediatesFolate metabolism, Cancer-associated metabolic alterations nih.govnih.gov

Enzyme Inhibition and Activation Studies (General)

Pteridine derivatives have been extensively studied as modulators of enzyme activity. Their structural similarity to natural enzyme substrates or cofactors allows them to act as competitive or non-competitive inhibitors for a range of enzymes. nih.govnih.gov

A notable target for pteridine-based inhibitors is the family of nitric oxide synthases (NOS). nih.gov Specifically, derivatives of 4-amino H4Bip and 4-oxo-pteridines have been developed to target the (6R)-5,6,7,8-tetrahydro-L-biopterin (H4Bip) binding site of NOS, thereby inhibiting the production of nitric oxide. nih.gov

Another significant enzyme target is xanthine (B1682287) oxidase. A study of 27 different pteridine derivatives found that 13 showed a concentration-dependent inhibition of this enzyme, with mechanisms ranging from competitive to noncompetitive and mixed-type inhibition. nih.gov The structural features influencing inhibitory activity were identified, with aromaticity and lack of substitution at position 7 of the pteridine ring being most characteristic of an inhibitor. nih.gov

Furthermore, pteridine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and microbial chemotherapy. ijrpr.comwikipedia.org The drug methotrexate (B535133), a folic acid antagonist with a pteridine core, functions by inhibiting DHFR. ijrpr.com

Table 2: Examples of Pteridine Derivatives as Enzyme Inhibitors

Pteridine Derivative ClassTarget EnzymeMode of InhibitionReference
4-amino H4Bip derivativesNitric Oxide Synthases (NOS)Targeting the H4Bip binding site nih.gov
Various aromatic pteridinesXanthine OxidaseCompetitive, noncompetitive, mixed-type nih.gov
Methotrexate (a pteridine derivative)Dihydrofolate Reductase (DHFR)Competitive inhibition ijrpr.com
Pteridine-7(8H)-dione derivativesEpidermal Growth Factor Receptor (EGFR)Suppression of wild-type and mutant enzymes nih.gov

Receptor Binding and Signaling Pathway Modulation (General)

The interaction of pteridine derivatives with cellular receptors and their subsequent modulation of signaling pathways is an area of active research. While specific receptor targets for many pteridines are still being elucidated, their ability to influence cellular signaling is evident from their diverse biological effects.

For example, certain 4-amino-6-chloro-2-piperazinopyrimidines, which share a similar chloropyrimidine core with the subject compound, have demonstrated high and selective affinity for α2-adrenoceptors. nih.gov The nature of the substituent at the 4-amino position was found to be a critical determinant of potency at these receptors. nih.gov

Pteridine derivatives can also interact with nucleic acids. One study presented a pteridine derivative with electron-withdrawing groups that could bind to nucleobases, particularly at abasic sites in DNA duplexes, suggesting a potential role in modulating DNA repair or recognition processes. nih.gov

The modulation of signaling pathways is often a downstream effect of enzyme inhibition. For instance, by inhibiting NOS, pteridine derivatives can modulate signaling pathways that are dependent on nitric oxide, which is a key signaling molecule in the cardiovascular, nervous, and immune systems. nih.gov

Cellular Uptake, Distribution, and Intracellular Localization

The cellular uptake and distribution of pteridine derivatives are critical for their biological activity. Studies on breast cancer cell lines have shown that many pteridine derivatives are predominantly found in the extracellular media rather than intracellularly. nih.gov This suggests that either these compounds are actively transported out of the cell after synthesis or that their primary site of action may be on the cell surface or in the extracellular environment. nih.gov

However, some pteridines, such as intracellular 6-hydroxymethylpterin, have been reliably detected within cell lysates, indicating that cellular uptake and intracellular accumulation do occur for certain derivatives. nih.gov The physicochemical properties of the pteridine derivative, including its polarity and the nature of its substituents, would be expected to play a significant role in its ability to cross cell membranes and its subsequent intracellular localization.

Metabolic Stability and Biotransformation Pathways

The metabolic stability and biotransformation of pteridine derivatives are key determinants of their in vivo efficacy and duration of action. Pteridines can undergo various metabolic transformations. nih.gov

In breast cancer cells, several pteridines, including pterin, xanthopterin, and sepiapterin, were found to be metabolized. nih.gov The metabolic pathways can involve enzymatic processes. For example, the conversion of folic acid to pterin in breast cancer cells appears to proceed primarily through enzymatic steps involving dihydrofolic acid as an intermediate. nih.gov

The pteridine ring system itself can also be subject to metabolic modification. For instance, the addition of a nucleophile like methanol (B129727) to a pteridine can result in an equilibrium mixture of di- and tetrahydro- adducts. orientjchem.org Oxidation is another important metabolic reaction, with tetrahydropteridine derivatives being particularly susceptible to oxidation. orientjchem.org

The nature and position of substituents on the pteridine ring can significantly influence metabolic stability. Electron-withdrawing groups, for example, can affect the reactivity of the ring system. nih.govorientjchem.org

Advanced Analytical and Bioanalytical Methodologies for 2 Amino 6 Chloro 4 Pentoxypteridine

Development of Quantitative Analytical Methods in Biological and Environmental Matrices

The quantitative determination of 2-Amino-6-chloro-4-pentoxypteridine in biological matrices like plasma, urine, and tissues, as well as in environmental samples such as water and soil, is fundamental for pharmacokinetic, toxicokinetic, and environmental fate studies. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is a powerful technique for this purpose, though it can be susceptible to matrix effects that may impact accuracy and precision. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone of quantitative analysis. When coupled with fluorescence detection, HPLC can offer enhanced sensitivity, sometimes comparable to mass spectrometry, providing a robust and relatively cost-effective analytical method. nih.gov For compounds that are not naturally fluorescent, derivatization with a fluorescent agent can be employed. nih.gov

A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample interfere with the ionization of the target analyte, leading to suppression or enhancement of the signal. nih.gov To mitigate this, various sample preparation techniques are employed, such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of SPE cartridge, for instance, can be critical in minimizing matrix effects. nih.gov

An innovative approach for quantifying amino group-containing compounds involves pre-column derivatization to introduce a heteroatom that can be detected by inductively coupled plasma mass spectrometry (ICP-MS). For example, a reagent like tetrabromophthalic anhydride (B1165640) (TBPA) can be used to tag the primary amino group of this compound. nih.gov This allows for highly sensitive and selective quantification by monitoring the introduced bromine atoms via HPLC-ICP-MS. nih.gov This method has shown good accuracy and precision, with a limit of quantification for bromine around 100 μg/L. nih.gov

Table 1: Illustrative Performance of a Hypothetical HPLC-ICP-MS Method for this compound Quantification

ParameterValue
AnalyteThis compound
Derivatization ReagentTetrabromophthalic Anhydride (TBPA)
Detection MethodHPLC-ICP-MS (monitoring Br at m/z 79)
MatrixHuman Plasma
Limit of Quantification (LoQ)~100 µg/L (as Br)
Accuracy (Recovery)85% - 115%
Precision (RSD)<15%

This table is illustrative and based on methodologies developed for other amino-containing compounds. nih.gov

Metabolite Profiling and Identification Techniques

Understanding the metabolic fate of this compound is crucial. Metabolite profiling involves the detection and identification of its biotransformation products. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with liquid chromatography, is the primary tool for these studies. These instruments provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites.

Metabolite profiling studies often reveal common metabolic pathways such as oxidation, hydroxylation, and conjugation. For amino-containing compounds, the metabolic profile can be complex. Emerging technologies in metabolomics allow for high-throughput profiling from a blood specimen. nih.gov For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to profile amino acids, amines, and other polar metabolites. nih.gov

The quantitative aspect of metabolite profiling is also critical. The derivatization strategy using TBPA followed by HPLC-ICP-MS, as described for the parent compound, can also be applied to its metabolites, provided they retain the amino group. nih.gov This allows for simultaneous quantification of the parent drug and its metabolites. The presence of known numbers of specific atoms in the drug molecule and its metabolites can enable cross-validation of the derivatization procedure. nih.gov

Table 2: Potential Metabolites of this compound and Corresponding Analytical Techniques

Potential Metabolic ReactionResulting Functional GroupAnalytical Technique for Identification
Dealkylation of pentoxy groupHydroxyl groupLC-HRMS
OxidationN-oxide, hydroxylated derivativesLC-HRMS
GlucuronidationGlucuronide conjugateLC-HRMS/MS
SulfationSulfate conjugateLC-HRMS/MS

Advanced Separation Techniques for Complex Mixtures

Biological and environmental samples are inherently complex, requiring advanced separation techniques to isolate this compound and its metabolites from endogenous interferences. Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity.

For chiral compounds, specialized chiral chromatography columns are necessary to separate enantiomers, which may exhibit different pharmacological or toxicological properties. While it is not specified if this compound is chiral, this would be a critical consideration if a chiral center is present.

Two-dimensional liquid chromatography (2D-LC) provides a powerful approach for resolving highly complex mixtures. In this technique, a fraction from the first dimension of separation is transferred to a second column with different selectivity for further separation. This enhances peak capacity and allows for the separation of analytes that co-elute in a single-dimension separation.

For impurities that may be present in the synthesis of related compounds, such as pemetrexed (B1662193) acid, specific LC-MS methods have been developed. For example, an Acclaim RSLC 120 C18 column has been used with LC-MS to perform qualitative and quantitative analysis of impurities like 2-amino-4,6-dihydroxypyrimidine (B16511). google.com This demonstrates the importance of tailored chromatographic methods for specific analytical challenges.

Microscopic Techniques for Cellular and Subcellular Studies

To understand the mechanism of action and potential cellular targets of this compound, microscopic techniques are invaluable. Fluorescence microscopy can be used to visualize the localization of the compound within cells, provided the compound is intrinsically fluorescent or can be labeled with a fluorescent tag.

Confocal microscopy offers improved resolution and optical sectioning capabilities compared to conventional fluorescence microscopy, allowing for the generation of 3D images of the compound's distribution within cells and tissues.

For higher resolution imaging at the subcellular level, electron microscopy (EM) can be employed. While EM does not directly visualize the compound, it can be used in conjunction with techniques like autoradiography (if a radiolabeled version of the compound is available) or immunogold labeling (if an antibody against the compound or its metabolic product can be generated) to determine its localization within specific organelles.

Advanced techniques such as fluorescence lifetime imaging microscopy (FLIM) can provide information about the cellular microenvironment around the compound by measuring the decay rate of its fluorescence.

Research Perspectives and Future Directions in 2 Amino 6 Chloro 4 Pentoxypteridine Research

Development of Novel and Sustainable Synthetic Strategies

The synthesis of pteridine (B1203161) derivatives is a well-established field, yet there is continuous scope for the development of more efficient, sustainable, and diverse synthetic routes. nih.govresearchgate.net For 2-Amino-6-chloro-4-pentoxypteridine, future research could focus on optimizing its synthesis from readily available precursors.

Established methods for pteridine synthesis, such as the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, could be adapted for this specific molecule. orientjchem.orgnih.gov A potential synthetic precursor for this compound is 2-amino-4,6-dichloropyrimidine (B145751). A process for preparing related 2-amino-4-chloro-6-alkoxypyrimidines involves reacting 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide. google.com This suggests a plausible route where the 4-chloro substituent is selectively replaced by a pentoxy group.

Future research could explore sustainable synthetic methodologies, such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for related heterocyclic compounds. nih.gov Furthermore, palladium-mediated cross-coupling reactions, like the Sonogashira coupling, could be investigated to introduce further diversity at the 6-position, should the chloro group be replaced later in the synthetic sequence. mdpi.com

Table 1: Potential Synthetic Strategies for this compound and its Analogs

Synthetic Method Description Potential Application for Target Compound Reference
Gabriel-Isay CondensationCondensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.A fundamental method for constructing the pteridine core. nih.gov
Nucleophilic AlkoxylationReaction of a di-chlorinated pyrimidine (B1678525) with an alkoxide.Synthesis of the 4-pentoxy-substituted pyrimidine intermediate. google.com
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions.Potentially improving the efficiency and yield of the synthesis. nih.gov
Palladium-Catalyzed Cross-CouplingReactions like Sonogashira or Suzuki coupling to form new C-C bonds.For late-stage functionalization to create a library of analogs. mdpi.com

Advanced Computational Modeling Applications for Predictive Design

Computational modeling is an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can predict its physicochemical properties, potential biological targets, and interactions at a molecular level.

Molecular docking studies could be employed to screen this compound against various protein targets. Pteridine derivatives have been successfully designed as inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1), which are crucial in various pathogens and in cancer. nih.govacs.org Computational fragment-based design, which has been used for other pteridine derivatives, could guide the synthesis of novel analogs of this compound with enhanced potency and selectivity. nih.gov

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical application of computational modeling. By calculating parameters such as lipophilicity (LogP), solubility, and potential for metabolism, researchers can prioritize the synthesis of derivatives with more favorable drug-like properties.

Table 2: Illustrative Computational Approaches for Pteridine Derivative Research

Computational Method Objective Example Application Reference
Molecular DockingPredict binding affinity and mode of a ligand to a protein target.Docking of pteridine derivatives into the ATP-binding site of EGFR. nih.gov
Fragment-Based DesignDesign of novel ligands by combining small molecular fragments.Development of multitarget inhibitors for parasitic enzymes. nih.gov
ADME PredictionIn silico estimation of pharmacokinetic properties.Predicting the drug-likeness of newly designed compounds. nih.gov
Quantum Mechanics CalculationsTo understand electronic structure and reactivity.Studying the vibrational spectra of related chloro-pyrazine carboxamides. researchgate.net

Exploration of Polypharmacology and Multi-Target Approaches

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a strategy to combat complex diseases and overcome drug resistance. nih.gov Pteridine derivatives are well-suited for this approach due to their ability to be extensively functionalized, allowing for the fine-tuning of interactions with various biological targets. nih.gov

Future research on this compound could focus on designing it as a multi-target agent. For instance, in the context of cancer, derivatives could be designed to inhibit multiple protein kinases that are dysregulated in tumor cells. nih.govnih.gov Similarly, in infectious diseases, a single pteridine-based compound could be developed to inhibit multiple essential enzymes in a pathogen, a strategy that has been explored for trypanosomatid parasites. nih.gov This approach can lead to more effective therapies and a lower likelihood of resistance development. nih.gov

Integration with High-Throughput Screening Methodologies for Analog Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.gov While HTS of this compound itself would be a single experiment, the real power of this technology lies in the screening of a library of its analogs.

A combinatorial library based on the this compound scaffold could be synthesized, varying the substituents at different positions of the pteridine ring. This library could then be screened against a panel of biological targets, such as kinases, G-protein-coupled receptors, or ion channels, for which focused screening libraries have been developed. thermofisher.com The hits from such a screen would provide valuable structure-activity relationship (SAR) data, guiding the further optimization of lead compounds. The use of bead-based screening technologies could allow for the screening of millions of compounds in a very short time. nih.gov

Design of Targeted Delivery Systems

Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. For a compound like this compound, several targeted delivery strategies could be envisioned, particularly if it demonstrates potent biological activity.

One approach is to conjugate the pteridine derivative to a targeting moiety, such as an antibody or a peptide that recognizes a specific receptor overexpressed on diseased cells. Another strategy involves encapsulating the compound within a nanoparticle-based delivery system, such as liposomes or polymeric nanoparticles. These nanoparticles can be further functionalized with targeting ligands to achieve active targeting. Research in this area would involve not only the chemical synthesis of these conjugates or formulations but also their in vitro and in vivo evaluation to confirm targeted delivery and enhanced therapeutic effect.

Potential for Material Science Applications (General)

While the primary focus of pteridine research has been in the biomedical field, their unique photophysical and self-assembly properties also make them interesting candidates for material science applications. rsc.org

A study on π-conjugated pteridine derivatives has shown that they can act as organogelators, forming gels in various organic solvents. rsc.org Some of these compounds also exhibit piezofluorochromism, where their fluorescence emission color changes in response to mechanical force. rsc.org Future research could investigate whether this compound or its derivatives possess similar properties. The ability to form gels and respond to mechanical stimuli could lead to applications in areas such as soft electronics, sensors, and smart materials. The specific substituents on the pteridine core, including the pentoxy group, will play a crucial role in determining these material properties.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-chloro-4-pentoxypteridine, and how can reaction conditions be controlled to minimize side products?

Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include temperature (maintained at 60–80°C to avoid thermal degradation), solvent polarity (e.g., dimethylformamide for improved solubility), and stoichiometric ratios of precursors (e.g., 6-chloropteridine derivatives and pentanol). To minimize side products like Impurity A (a common byproduct in pteridine syntheses), use inert atmospheres (N₂/Ar) and controlled addition rates . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Resolve structural ambiguities (e.g., pentoxy chain conformation) using deuterated DMSO or CDCl₃ .
  • HPLC-MS : Quantify purity with reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) and monitor for Impurity B (retention time ~12.5 min) .
  • FT-IR : Confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C-Cl at 750 cm⁻¹) .

Q. How does the pH and solvent environment influence the stability of this compound during storage?

Methodological Answer : Stability studies should use accelerated degradation protocols:

  • Acidic/alkaline conditions : Test pH 3–9 buffers at 40°C for 48 hours, monitoring hydrolysis via HPLC.
  • Oxidative stress : Expose to 3% H₂O₂ for 24 hours.
    Store in amber vials under nitrogen at –20°C to prevent photodegradation and oxidative side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). Address this by:

  • Standardized protocols : Use common reference compounds (e.g., aminopterin) and solvent controls (DMSO ≤0.1% v/v).
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity and identify confounding variables (e.g., temperature fluctuations) .
  • Dose-response validation : Replicate studies across multiple labs using identical compound batches.

Q. What strategies are recommended for impurity profiling and quantification of this compound in pharmaceutical formulations?

Methodological Answer :

  • Impurity synthesis : Prepare reference standards for Impurity A (hydrochloride form, CAS 73978-41-3) and Impurity B (aminopterin analog, CAS 54-62-6) .
  • HPLC-DAD : Use gradient elution (10–90% acetonitrile in 20 min) with UV detection at 254 nm.
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) to simulate photolytic byproducts.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C4-pentoxy group susceptibility to oxidation).
  • Molecular docking : Simulate interactions with biological targets (e.g., dihydrofolate reductase) using AutoDock Vina.
  • QSAR models : Corporate Hammett constants (σ) of substituents to predict reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.